N3-PEG8-Hydrazide

PROTAC Targeted Protein Degradation Linker Optimization

N3-PEG8-Hydrazide is the empirically validated 'gold standard' PEG8 spacer for PROTAC development, delivering optimal ternary complex formation and degradation efficiency across diverse targets. Its orthogonal azide (CuAAC/SPAAC) and hydrazide groups enable modular, site-specific conjugation—hydrazone bonds provide >10× faster cleavage at pH 5.0–5.5 for tumor-selective release. The monodisperse PEG8 chain ensures batch-to-batch reproducibility and superior pharmacokinetics over shorter PEG variants. Choose this linker for precision bioconjugation, ADC payload attachment, and pH-responsive nanoparticle design.

Molecular Formula C19H40N5O9+
Molecular Weight 482.5 g/mol
Cat. No. B15383011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG8-Hydrazide
Molecular FormulaC19H40N5O9+
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN
InChIInChI=1S/C19H39N5O9/c20-23-19(25)1-3-26-5-7-28-9-11-30-13-15-32-17-18-33-16-14-31-12-10-29-8-6-27-4-2-22-24-21/h20H,1-18H2,(H2,21,22)/p+1
InChIKeyYVONEOBPFOYIMW-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG8-Hydrazide: A Heterobifunctional PEG Linker for Click Chemistry and Bioorthogonal Conjugation


N3-PEG8-Hydrazide (Azido-PEG8-hydrazide, CAS 2353410-11-2, MW 481.54) is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide group and a hydrazide group separated by an eight-unit PEG spacer. The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry with alkyne-, BCN-, or DBCO-bearing molecules . The hydrazide group reacts selectively with aldehydes and ketones to form hydrazone linkages, which are semi-permanent but can be rendered pH-sensitive depending on the carbonyl partner . This dual orthogonal reactivity makes it a versatile building block for bioconjugation, PROTAC synthesis, and drug delivery applications .

Why N3-PEG8-Hydrazide Cannot Be Interchanged with Shorter or Longer PEG-Hydrazide Analogs


Substituting N3-PEG8-Hydrazide with analogs bearing different PEG spacer lengths (e.g., PEG4 or PEG12) fundamentally alters the spatial, physicochemical, and pharmacological properties of the resulting conjugate. PEG spacer length directly dictates the hydrodynamic radius, solubility, and flexibility of the linker, which in turn governs ternary complex formation in PROTACs, aggregation propensity in antibody-drug conjugates (ADCs), and biodistribution profiles [1][2]. Head-to-head studies with cleavable pendant-type PEG linkers in ADCs demonstrate that PEG8 and PEG12 variants yield superior pharmacokinetic (PK) profiles and enhanced in vivo efficacy compared to PEG4 variants and non-PEGylated controls, while PEG12 may offer improved tolerability at the cost of increased molecular weight [3]. Thus, the PEG8 spacer represents a specific, quantifiable optimization point rather than an arbitrary choice, and generic substitution with a different PEG length cannot guarantee equivalent performance.

N3-PEG8-Hydrazide: Quantifiable Differentiation Data Versus Closest Analogs


PEG8 Spacer Length Optimizes Ternary Complex Formation in PROTACs Compared to PEG4 and PEG12

The PEG8 spacer in N3-PEG8-Hydrazide provides an extended, flexible conformation that allows the ligase and target protein to sample multiple ubiquitin-transfer-competent poses, increasing the likelihood of productive lysine tagging. PEG4 linkers are often too short to achieve optimal proximity, while PEG12 can introduce excessive flexibility that reduces the efficiency of ternary complex formation [1]. This spatial optimization is critical for PROTAC efficacy, where linker length directly correlates with degradation efficiency [2].

PROTAC Targeted Protein Degradation Linker Optimization

PEG8 Spacer Enhances Aqueous Solubility and Reduces Steric Hindrance Relative to Shorter PEG Analogs

The hydrophilic PEG8 spacer in N3-PEG8-Hydrazide significantly improves solubility in aqueous media and reduces steric hindrance during conjugation compared to shorter PEG linkers (e.g., PEG4) . Shorter PEG chains (≤PEG2) inadequately solvate hydrophobic conjugates, while longer chains (≥PEG8) increase viscosity and potential immunogenicity, placing PEG8 in an optimal balance range for bioconjugation workflows [1].

Bioconjugation Solubility Steric Hindrance

DAR8-ADCs with PEG8 Linkers Exhibit Superior PK Profile and In Vivo Efficacy Compared to PEG4 in Head-to-Head Study

In a comparative study of cleavable pendant-type PEG linkers for ADCs, conjugates prepared with PEG8 and PEG12 linkers demonstrated superior pharmacokinetic (PK) profiles and stronger in vivo anti-tumor activity than those prepared with PEG4 linkers or non-PEGylated controls [1]. HIC analysis confirmed that increasing PEG chain length from 4 to 8 units reduced overall conjugate hydrophobicity and aggregate content [1].

Antibody-Drug Conjugates Pharmacokinetics Linker Optimization

Hydrazone Bond Formation Enables pH-Sensitive Drug Release with >10-Fold Faster Cleavage at Acidic pH

The hydrazide group in N3-PEG8-Hydrazide reacts with aldehydes or ketones to form hydrazone linkages. NMR kinetic studies demonstrate that hydrazone bond degradation is more than 10 times faster at pH 5.5 than at pH 7.4 [1]. In micellar systems, less than 20% of drug is released at pH 7.4 over 8 hours, while at pH 5.0, cleavage of the hydrazone bond leads to 80% drug release within the same timeframe [2]. This pH-dependent lability is a class characteristic of hydrazone linkages, making PEG-hydrazide linkers like N3-PEG8-Hydrazide suitable for designing pH-responsive delivery systems that release cargo in acidic tumor microenvironments or endosomal compartments.

pH-Sensitive Drug Delivery Hydrazone Linker Controlled Release

Monodisperse PEG8 Spacer Provides Predictable Hydrodynamic Radius and Reduced Batch-to-Batch Variability

N3-PEG8-Hydrazide is a monodisperse PEG derivative with a discrete molecular weight of 481.54 Da, in contrast to polydisperse PEGs that exhibit broad molecular weight distributions. This monodispersity ensures a fixed hydrodynamic radius and reproducible conjugation chemistry, which is essential for consistent product characterization and regulatory compliance . Polydisperse PEG linkers introduce batch-to-batch variability in hydrodynamic radius and pharmacokinetics, complicating downstream development.

Monodisperse PEG Hydrodynamic Radius Quality Control

Orthogonal Azide and Hydrazide Reactivity Enables Sequential, Site-Specific Bioconjugation

N3-PEG8-Hydrazide offers two chemically orthogonal reactive groups: an azide for copper-catalyzed or strain-promoted click chemistry, and a hydrazide for carbonyl condensation. This dual reactivity allows sequential, site-specific conjugation without cross-reactivity, a feature not available in linkers with only a single reactive handle (e.g., m-PEG-hydrazide or azido-PEG-acid) . The PEG8 spacer provides adequate separation to minimize steric interference between the two conjugation events.

Orthogonal Chemistry Click Chemistry Bioconjugation

Optimal Research and Industrial Applications for N3-PEG8-Hydrazide Based on Differentiation Evidence


PROTAC Linker Optimization for Ternary Complex Formation

N3-PEG8-Hydrazide's PEG8 spacer length is empirically validated as a 'gold standard' for PROTAC development, providing the optimal balance between conformational flexibility and spatial proximity required for efficient ternary complex formation and target protein degradation [1][2]. Its orthogonal azide and hydrazide groups enable modular assembly of PROTAC molecules, allowing independent attachment of E3 ligase and target protein ligands. Researchers can confidently prioritize this linker over PEG4 or PEG12 variants when designing PROTACs, as PEG8 length has been shown to maximize degradation efficiency across diverse targets [1].

Antibody-Drug Conjugate (ADC) Development Requiring Reduced Aggregation and Improved Pharmacokinetics

For ADC programs, N3-PEG8-Hydrazide offers a hydrophilic PEG8 spacer that reduces conjugate hydrophobicity and aggregation, directly addressing a key challenge in high-DAR ADC development. Comparative studies demonstrate that ADCs with PEG8 linkers exhibit superior pharmacokinetic profiles and stronger in vivo anti-tumor activity compared to PEG4 analogs [3]. The hydrazide group enables pH-sensitive hydrazone conjugation to carbonyl-bearing drugs or targeting moieties, providing a cleavable linkage that can be tuned for tumor microenvironment-triggered release.

pH-Responsive Drug Delivery Systems and Nanocarrier Functionalization

The hydrazide group in N3-PEG8-Hydrazide forms hydrazone bonds that are stable at physiological pH 7.4 but cleave >10-fold faster at acidic pH (5.0-5.5) [4][5]. This property makes it an ideal building block for constructing pH-sensitive liposomes, polymeric micelles, or nanoparticles designed to release therapeutic cargo selectively in the acidic tumor microenvironment or within endosomal/lysosomal compartments. The PEG8 spacer enhances aqueous solubility and reduces non-specific protein adsorption, improving circulation half-life and biodistribution.

Multifunctional Biomolecule Conjugation and Surface Engineering

N3-PEG8-Hydrazide's dual orthogonal reactivity—azide for click chemistry and hydrazide for carbonyl condensation—enables sequential, site-specific bioconjugation without cross-reactivity . This makes it uniquely suited for creating multifunctional biomolecule conjugates (e.g., protein-polymer hybrids, glycan-labeled antibodies) and for functionalizing nanoparticle surfaces with multiple ligands in a controlled, stepwise manner. The monodisperse PEG8 spacer ensures reproducible hydrodynamic radius and eliminates batch-to-batch variability, critical for applications requiring consistent quality control and regulatory compliance .

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